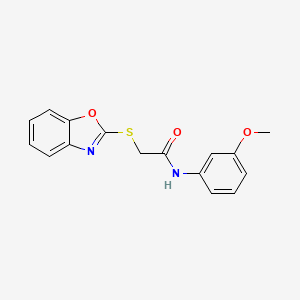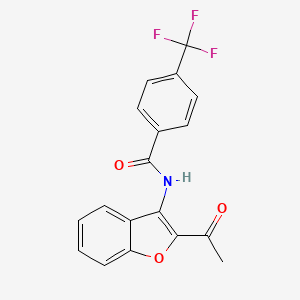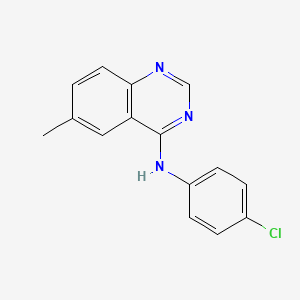![molecular formula C19H20N4O B5552289 5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)
5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole compounds have been extensively studied for their synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves the condensation of amines with appropriate precursors. For instance, the synthesis of various pyrazole and pyrazolopyrimidine derivatives has been achieved through reactions involving aminoguanidine or hydrazine hydrate with different acyl compounds or acetylene derivatives, indicating a versatile approach to constructing the pyrazole core (Hassan, Hafez, Osman, & Others, 2014; Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
Crystal structure determination and analysis play a crucial role in understanding the molecular structure of pyrazole derivatives. Studies often utilize single-crystal X-ray diffraction to elucidate the structure, which reveals the conformation of the pyrazole ring and its substituents, as well as intermolecular interactions that can influence compound properties (Kettmann & Svetlik, 2003).
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of related pyrazole derivatives. For instance, a study focused on synthesizing and characterizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, exploring their structures through elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antitumor Activities : Several studies have investigated the cytotoxic and antitumor properties of pyrazole derivatives. For instance, a research synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activity against cancer cell lines (Rahmouni et al., 2016). Another study focused on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases (Hassan et al., 2015).
Antibacterial Activity : Pyrazolopyridine derivatives, which share a structural similarity with the compound , have shown antibacterial activity against both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
Inhibition of Nitric Oxide Synthase : Research on phenylpyrrole derivatives, which are structurally related, revealed their potential as inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS), suggesting a potential therapeutic application in conditions like Parkinson's disease (Cara et al., 2009).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-16(15-8-10-20-11-9-15)21-19(24)18-12-17(22-23-18)14-6-4-13(2)5-7-14/h4-12,16H,3H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEUUYTZRBPRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)